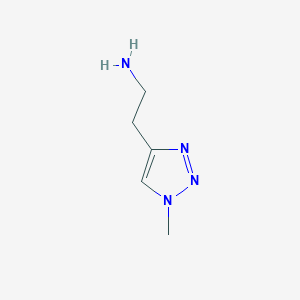

![molecular formula C13H16N2O B2640494 4-[2-(Pyrrolidin-1-yl)ethoxy]benzonitrile CAS No. 46745-39-5](/img/structure/B2640494.png)

4-[2-(Pyrrolidin-1-yl)ethoxy]benzonitrile

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“4-[2-(Pyrrolidin-1-yl)ethoxy]benzonitrile” is a chemical compound with the molecular formula C13H16N2O. It has a molecular weight of 216.28 . The compound contains a pyrrolidine ring, which is a type of nitrogen-containing heterocycle .

Synthesis Analysis

The synthesis of compounds containing a pyrrolidine ring can be achieved through various methods. One common approach involves ring construction from different cyclic or acyclic precursors . Another method involves the functionalization of preformed pyrrolidine rings .Molecular Structure Analysis

The pyrrolidine ring in “4-[2-(Pyrrolidin-1-yl)ethoxy]benzonitrile” contributes to the stereochemistry of the molecule. The non-planarity of the ring allows for increased three-dimensional coverage, a phenomenon known as "pseudorotation" .Aplicaciones Científicas De Investigación

Selective Androgen Receptor Modulators (SARMs)

4-[2-(Pyrrolidin-1-yl)ethoxy]benzonitrile and its derivatives have been explored in the context of selective androgen receptor modulators (SARMs). These compounds exhibit anabolic effects on muscles and the central nervous system while having neutral effects on the prostate. This class of molecules shows promise due to their selective receptor activities, which could be beneficial in various therapeutic applications (Aikawa et al., 2017).

Liquid Crystalline Behavior and Photophysical Properties

Studies have been conducted on luminescent benzonitriles, including derivatives of 4-[2-(Pyrrolidin-1-yl)ethoxy]benzonitrile, for their liquid crystalline behavior and photophysical properties. These compounds have been found to exhibit phases like nematic and orthorhombic columnar phases, making them potentially useful in the development of display technologies and other optoelectronic applications (Ahipa et al., 2014).

Intramolecular Charge Transfer

4-(1H-pyrrol-1-yl)benzonitrile, a related compound, has been studied for its intramolecular donor-acceptor characteristics, which show dual fluorescence in weakly polar environments. This property is significant in understanding intramolecular charge transfer mechanisms and could have implications in the development of fluorescence-based sensors and molecular electronics (Bohnwagner et al., 2016).

Electrochromic Applications

Derivatives of benzonitrile, including those similar to 4-[2-(Pyrrolidin-1-yl)ethoxy]benzonitrile, have been utilized in the development of electrochromic polymers. These materials change color in response to electric fields and have potential applications in smart windows, displays, and other electrochromic devices (Su et al., 2017).

Mecanismo De Acción

Safety and Hazards

This compound is associated with several hazard statements, including H302, H312, H315, H319, H332, and H335 . Precautionary measures should be taken when handling this compound, including avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), and wearing protective gloves/protective clothing/eye protection/face protection (P280) .

Direcciones Futuras

The pyrrolidine ring is a versatile scaffold in drug discovery, and compounds containing this structure have potential for the treatment of various diseases . Future research may focus on exploring the pharmacophore space of pyrrolidine derivatives and investigating how modifications to the chiral moiety influence biological activity .

Propiedades

IUPAC Name |

4-(2-pyrrolidin-1-ylethoxy)benzonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N2O/c14-11-12-3-5-13(6-4-12)16-10-9-15-7-1-2-8-15/h3-6H,1-2,7-10H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CDIZHIFLNQNLOO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)CCOC2=CC=C(C=C2)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-[2-(Pyrrolidin-1-yl)ethoxy]benzonitrile | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2,4-dimethylphenyl)-6-methyl-4-(1,4-thiazinan-4-yl)pyrazolo[1,5-a]pyrazine-2-carboxamide](/img/structure/B2640411.png)

![Ethyl 3-(4-fluorophenyl)-5-(4-methoxybenzamido)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2640420.png)

![N-(4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfonyl}phenyl)benzamide](/img/structure/B2640421.png)

![(2Z)-2-[(2-fluoro-4-methylphenyl)imino]-8-methoxy-N-(1,3-thiazol-2-yl)-2H-chromene-3-carboxamide](/img/structure/B2640422.png)

![N-{1-[(3,4-difluorophenyl)methyl]piperidin-4-yl}cyclopropanesulfonamide](/img/structure/B2640424.png)

![ethyl 6-benzyl-2-(4-(N,N-dimethylsulfamoyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2640425.png)

![4-Aminobicyclo[2.2.1]heptane-1-carboxamide hydrochloride](/img/structure/B2640426.png)

![Ethyl 5-[(4-bromophenyl)sulfonyl-phenoxycarbonylamino]-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B2640431.png)

![(4R,4As,7aS)-1,2,3,4,4a,5,7,7a-octahydrofuro[3,4-b]pyridine-4-carboxylic acid](/img/structure/B2640432.png)

![6,6-Dimethyl-2,3,6,7,12,12a-hexahydropyrazino[1',2':1,6]pyrido[3,4-b]indole-1,4-dione](/img/structure/B2640433.png)